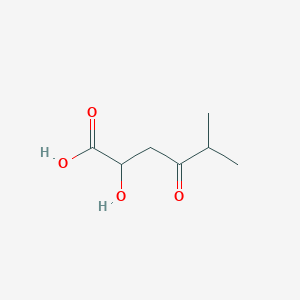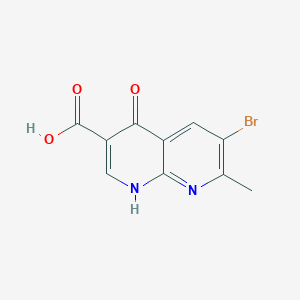
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to the naphthyridine core.
準備方法
The synthesis of 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization and bromination . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the naphthyridine ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
化学反応の分析
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a hydroxyl group would yield 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid .
科学的研究の応用
作用機序
The mechanism of action of 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives, such as:
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
特性
分子式 |
C10H7BrN2O3 |
|---|---|
分子量 |
283.08 g/mol |
IUPAC名 |
6-bromo-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-4-7(11)2-5-8(14)6(10(15)16)3-12-9(5)13-4/h2-3H,1H3,(H,15,16)(H,12,13,14) |
InChIキー |
PXOZXADCOQGUTP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C(=O)C(=CNC2=N1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


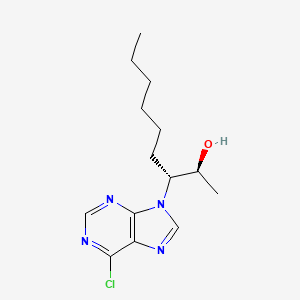

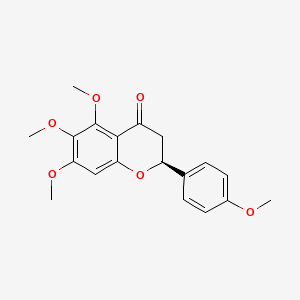
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
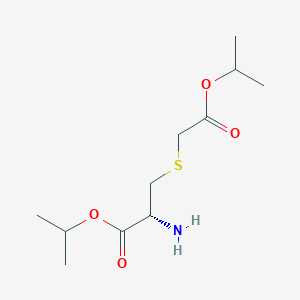
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
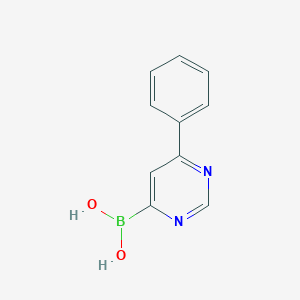
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)
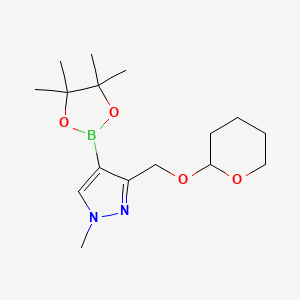
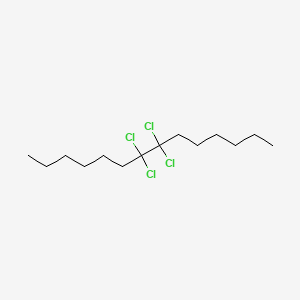
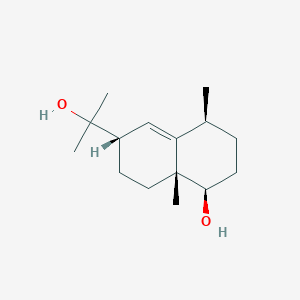
![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
